molecular formula C7H8N4O4 B14727191 5-Nitro-2-furaldehyde 4-methylsemicarbazone CAS No. 5407-73-8

5-Nitro-2-furaldehyde 4-methylsemicarbazone

Cat. No.: B14727191
CAS No.: 5407-73-8
M. Wt: 212.16 g/mol
InChI Key: LDNQJZXSVZSVNA-RUDMXATFSA-N
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Description

5-Nitro-2-furaldehyde 4-Methylsemicarbazone (CAS 5407-73-8) is a high-purity chemical compound with the molecular formula C7H8N4O4 and a molecular weight of 212.16 g/mol . This nitrofuran derivative is a subject of research due to its structural similarity to compounds with established biological activity. Scientific literature indicates that closely related analogs, such as the N-(hydroxymethyl)semicarbazone derivative, have been synthesized and studied as potential anti-Chagas agents, demonstrating the research interest in this chemical family for combating parasitic diseases . The structure of these compounds is characterized by intermolecular hydrogen bonding that forms stabilized two-dimensional networks, which can be a point of investigation for material and pharmaceutical scientists . Commercially available from multiple suppliers with a typical purity of 99%, this compound is offered in industrial grade, often with packaging options such as 25kg cardboard drums . Researchers should note that studies on thermal behavior of similar semicarbazones show a significant, rapid decomposition event with approximately 67% mass loss occurring around 516.5 K (243.5 °C), which is an important consideration for handling and storage . This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

5407-73-8

Molecular Formula

C7H8N4O4

Molecular Weight

212.16 g/mol

IUPAC Name

1-methyl-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]urea

InChI

InChI=1S/C7H8N4O4/c1-8-7(12)10-9-4-5-2-3-6(15-5)11(13)14/h2-4H,1H3,(H2,8,10,12)/b9-4+

InChI Key

LDNQJZXSVZSVNA-RUDMXATFSA-N

Isomeric SMILES

CNC(=O)N/N=C/C1=CC=C(O1)[N+](=O)[O-]

Canonical SMILES

CNC(=O)NN=CC1=CC=C(O1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-2-furaldehyde 4-methylsemicarbazone typically involves the reaction of 5-Nitro-2-furaldehyde with 4-methylsemicarbazide under controlled conditions. The reaction is usually carried out in an aqueous or alcoholic medium, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves precise control of temperature, pH, and reaction time to ensure consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Nitro-2-furaldehyde 4-methylsemicarbazone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Nitro-2-furaldehyde 4'-methyl semicarbazone is a nitrofuran compound that has been studied for its various applications, particularly in the pharmaceutical field. Research indicates its potential as an intermediate in synthesizing therapeutic agents and in various chemical processes .

Synthesis and Properties

5-Nitro-2-furaldehyde 4'-methyl semicarbazone can be synthesized through a reaction involving methyl isocyanate, hydrazine, and 5-nitrofurfural, with acetic acid as a catalyst . The resulting product can be purified through recrystallization from alcohol, yielding tiny, yellow needles with a melting point of 201-202°C (with decomposition) and a solubility in water of 1:2000 .

Antitrypanosomal Agent

Semicarbazone derivatives, including those derived from 5-nitro-2-furaldehyde, have been investigated for their potential as antitrypanosomal agents . These compounds have been tested in vitro and in vivo against Trypanosoma cruzi, with some showing activity similar to that of nifurtimox, a drug used to treat trypanosomal infections . Specifically, hydrazones of 5-nitro-2-furaldehyde have demonstrated significant in vitro activity against Trypanosoma brucei and Trypanosoma cruzi infections .

Intermediate in Pharmaceutical Synthesis

5-Nitrofurfural diacetate, a compound related to 5-nitro-2-furaldehyde 4'-methyl semicarbazone, is utilized as an intermediate in the production of pharmaceuticals . This suggests that 5-nitro-2-furaldehyde 4'-methyl semicarbazone could also serve as a building block in synthesizing other pharmaceutical compounds .

Pesticide

5-Nitrofurfural diacetate is used as a pesticide . This suggests a potential pesticidal application for compounds derived from or related to 5-nitro-2-furaldehyde.

Cross-linking Agent

5-Nitrofurfural diacetate can be employed as a cross-linking agent for resins .

Derivatization

5-nitro-2-furaldehyde can be derivatized using reagents like 2,4-dinitrophenylhydrazine in acidic conditions to form derivatives that can be analyzed using chromatographic methods . These derivatization techniques are useful in detecting and quantifying 5-nitro-2-furaldehyde in various samples .

Catalysis studies

Reduction of 2-substituted-5-nitrofuran compounds has been explored through catalytic activation studies, which can be monitored by determining the facility of catalytic reduction of the nitro group .

Nitrofurazone detection

A study published in Nature describes an improved method for determining 5-nitro-2-furaldehyde (NF) as a surrogate for detecting nitrofurazone, a nitrofuran antibiotic . The method involves derivatization with 2,4-dinitrophenylhydrazine, followed by purification and separation using ultra-high performance liquid chromatography-tandem mass spectrometry .

Hydrazones of 5-nitro-2-furaldehyde

Mechanism of Action

The antibacterial action of 5-Nitro-2-furaldehyde 4-methylsemicarbazone is primarily due to its ability to interfere with bacterial DNA synthesis. The compound undergoes reduction within the bacterial cell, leading to the formation of reactive intermediates that damage DNA and other critical cellular components. This results in the inhibition of bacterial growth and eventual cell death .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues: Nitrofurazone and Thiosemicarbazones
  • Nitrofurazone (5-Nitro-2-furaldehyde Semicarbazone): Nitrofurazone lacks the methyl group at the semicarbazone N4 position. It is a potent antimicrobial agent but has been banned in the EU, China, and Japan due to carcinogenic metabolites like semicarbazide (SEM) .
  • 5-Nitro-2-furaldehyde Thiosemicarbazone :
    Replacing the semicarbazone’s oxygen with sulfur (thiosemicarbazone) enhances metal-chelating properties, which may improve antiparasitic activity but also increase toxicity risks .

Table 1: Structural and Functional Comparison

Compound Substituent at N4 Key Functional Groups Primary Applications Toxicity Concerns
5-Nitro-2-furaldehyde 4-methylsemicarbazone Methyl Semicarbazone, Nitrofuran Antimicrobial research Under investigation
Nitrofurazone Hydrogen Semicarbazone, Nitrofuran Banned antimicrobial Carcinogenic (SEM)
5-Nitro-2-furaldehyde Thiosemicarbazone Hydrogen Thiosemicarbazone, Nitrofuran Antiparasitic research Hepatotoxicity
Pharmacological Activity
  • Antimicrobial Efficacy: Nitrofurazone derivatives, including this compound, inhibit Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Salmonella spp.) and protozoa (e.g., Trypanosoma cruzi) . However, the methyl substitution may reduce metabolic activation, altering potency.
  • Antiparasitic Activity: Compared to nifurtimox (a 5-nitrofuran antiparasitic drug), 5-nitro-2-furaldehyde derivatives show similar trypanocidal activity but with fewer side effects in preclinical models .

Table 2: Antimicrobial and Antiparasitic Activity

Compound Target Pathogens MIC/IC50 (μM) Key Findings
This compound M. tuberculosis H37Rv 0.19 (Compound 3v) High selectivity index (>1800)
Nitrofurazone S. aureus, S. hemolyticus 1–10 Banned due to SEM residues
Nifurtimox Trypanosoma cruzi 0.5–2 Clinical use limited by neurotoxicity
Toxicological and Carcinogenic Profiles
  • Carcinogenicity: Nitrofurazone and its analogues induce mammary tumors in rodents. The nitro group is critical for genotoxicity, likely via redox cycling and DNA adduct formation.
  • Metabolite Stability :
    The methyl group in this compound may hinder hydrolysis to SEM, a metabolite linked to false positives in food safety testing . In contrast, nitrofurazone rapidly degrades to SEM, complicating regulatory compliance .

Table 3: Toxicological Comparison

Compound Carcinogenic Potential (Rodent Models) Key Metabolites Regulatory Status
This compound Not fully characterized 5-Nitro-2-furaldehyde Research use only
Nitrofurazone High (mammary tumors) SEM Banned in EU, China, Japan
Formic acid 2-[4-(5-nitro-2-furyl)-2-thiazolyl] hydrazide High (stomach, lung tumors) Nitroso intermediates Experimental carcinogen

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